Cas no 1785763-45-2 (1-Fluoro-2-methyl-3-(sulfinylamino)benzene)

1-Fluoro-2-methyl-3-(sulfinylamino)benzene is a fluorinated aromatic compound featuring a sulfinylamino functional group, which enhances its reactivity and utility in synthetic organic chemistry. The presence of both fluorine and sulfinylamino moieties makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. Its structural properties facilitate selective functionalization, enabling precise modifications in target molecules. The compound’s stability under various reaction conditions further broadens its applicability in multi-step syntheses. Researchers may find it useful in developing sulfoxide-containing derivatives or as a precursor for further fluorinated analogs. Proper handling and storage are recommended due to its potential sensitivity to moisture and reactive environments.
1-Fluoro-2-methyl-3-(sulfinylamino)benzene structure
1785763-45-2 structure
Product Name:1-Fluoro-2-methyl-3-(sulfinylamino)benzene
CAS No:1785763-45-2
MF:C7H6FNOS
MW:171.192043781281
CID:4705205
Update Time:2025-10-30

1-Fluoro-2-methyl-3-(sulfinylamino)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-2-methyl-3-(sulfinylamino)benzene
    • FCH2484288
    • T5685
    • benzene, 1-fluoro-2-methyl-3-(sulfinylamino)-
    • 1-Fluoro-2-methyl-3-(sulfinylamino)benzene
    • Inchi: 1S/C7H6FNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3
    • InChI Key: HENIWSCQTRPRIR-UHFFFAOYSA-N
    • SMILES: S(=NC1C=CC=C(C=1C)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Topological Polar Surface Area: 30.4

1-Fluoro-2-methyl-3-(sulfinylamino)benzene Pricemore >>

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F133445-250mg
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Additional information on 1-Fluoro-2-methyl-3-(sulfinylamino)benzene

Comprehensive Overview of 1-Fluoro-2-methyl-3-(sulfinylamino)benzene (CAS No. 1785763-45-2)

1-Fluoro-2-methyl-3-(sulfinylamino)benzene (CAS No. 1785763-45-2) is a specialized aromatic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by the presence of a fluoro group, a methyl substituent, and a sulfinylamino moiety, offers a versatile scaffold for synthetic chemists and researchers. Its molecular formula and precise structure make it a subject of interest for those exploring novel chemical entities with tailored functionalities.

The growing demand for fluorinated compounds in drug discovery has positioned 1-Fluoro-2-methyl-3-(sulfinylamino)benzene as a valuable intermediate. Fluorination is a key strategy in modern medicinal chemistry, as it often enhances the bioavailability, metabolic stability, and binding affinity of therapeutic molecules. Researchers are particularly interested in how the sulfinylamino group in this compound could influence its reactivity and interaction with biological targets. Recent studies have highlighted the potential of such derivatives in designing enzyme inhibitors or receptor modulators, aligning with the broader trend of precision medicine and targeted therapies.

In the agrochemical sector, 1-Fluoro-2-methyl-3-(sulfinylamino)benzene is being explored for its potential role in developing next-generation pesticides and herbicides. The fluoro and sulfinylamino functionalities are known to contribute to the bioactivity of agrochemicals, offering improved pest resistance management and environmental sustainability. This aligns with the global push toward green chemistry and reduced ecological footprints, making the compound a topic of interest for sustainable agriculture solutions.

From a synthetic chemistry perspective, the compound's sulfinylamino group presents intriguing challenges and opportunities. Sulfinyl derivatives are often used as chiral auxiliaries or ligands in asymmetric synthesis, a field that has seen exponential growth due to the demand for enantiomerically pure pharmaceuticals. The incorporation of a methyl group adjacent to the fluoro substituent further adds to the steric and electronic complexity, making this compound a fascinating case study for reaction optimization and mechanistic investigations.

Recent advancements in AI-driven drug discovery and computational chemistry have also brought 1-Fluoro-2-methyl-3-(sulfinylamino)benzene into the spotlight. Machine learning models are increasingly being employed to predict the physicochemical properties and biological activities of such compounds, accelerating the hit-to-lead process. This intersection of traditional synthetic chemistry with cutting-edge technology underscores the compound's relevance in contemporary research.

In material science, the aromatic core and sulfinylamino functionality of this compound could be leveraged to design novel polymers or coatings with specific thermal or electronic properties. The fluoro group, in particular, is known to impart chemical resistance and durability, making it a candidate for high-performance materials in demanding environments.

As the scientific community continues to explore the multifaceted applications of 1-Fluoro-2-methyl-3-(sulfinylamino)benzene, its CAS No. 1785763-45-2 serves as a critical identifier for researchers and regulatory bodies. The compound's potential spans across diverse fields, from life sciences to advanced materials, reflecting the interdisciplinary nature of modern chemical innovation. With ongoing research and development, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and industry today.

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